molecular formula C7H3BrF3N3 B1529744 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1166819-53-9

6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1529744
CAS No.: 1166819-53-9
M. Wt: 266.02 g/mol
InChI Key: SYYNJBWDDYHXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C7H3BrF3N3 and its molecular weight is 266.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 1166819-53-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique triazole-pyridine structure that may contribute to its pharmacological properties.

  • Molecular Formula: C7H3BrF3N3
  • Molecular Weight: 266.02 g/mol
  • IUPAC Name: this compound
  • Purity: Typically >95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, in a study evaluating various triazolo-pyridazine derivatives, compounds similar to this compound showed significant inhibitory effects on c-Met kinase and exhibited cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Table 1: Cytotoxicity of Triazolo Derivatives Against Cancer Cell Lines

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
12e 1.06 ± 0.161.23 ± 0.182.73 ± 0.33
12f Not DetectedModerateModerate
This compound TBDTBDTBD

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and cell cycle arrest at the G0/G1 phase, particularly noted in the A549 cell line .

Antimicrobial Activity

In addition to anticancer properties, compounds within the triazole class have been investigated for their antimicrobial activities against various pathogens. Specifically, derivatives with similar structures have shown promise against Cryptosporidium spp., suggesting that modifications in the triazole ring could enhance efficacy against parasitic infections .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by various structural components. The presence of bromine and trifluoromethyl groups is significant in enhancing lipophilicity and modifying receptor interactions. Research indicates that these groups can influence binding affinity and selectivity towards biological targets such as kinases and other enzymes .

Case Studies

  • In Vitro Studies on Cytotoxicity : A recent investigation into the cytotoxic effects of triazolo-pyrimidine derivatives demonstrated that specific structural modifications led to enhanced activity against cancer cell lines, providing a basis for further exploration of compounds like this compound .
  • Antimicrobial Efficacy : Another study evaluated the efficacy of triazole derivatives against Cryptosporidium, revealing that certain modifications improved both potency and selectivity profiles . This highlights the potential for developing new treatments for cryptosporidiosis.

Properties

IUPAC Name

6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-1-2-5-12-13-6(7(9,10)11)14(5)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYNJBWDDYHXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728836
Record name 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166819-53-9
Record name 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of polyphosphoric acid (20 mL, 175 mmol) and N′-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetohydrazide (1.9 g, 6.69 mmol) was stirred at 120° C. for 20 hours and then poured in to water. The mixture was then basified with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (3×250 mL). The organic phases were combined and washed with brine (1×100 mL), dried with MgSO4 and evaporated to give an involatile residue. The residue was purified by flash chromatography on silica-gel using an increasing gradient of ethyl acetate in isohexane as eluant to give 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (1.39 g, 78%) as a beige solid.
[Compound]
Name
polyphosphoric acid
Quantity
20 mL
Type
reactant
Reaction Step One
Name
N′-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetohydrazide
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 3
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 4
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 5
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 6
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.